molecular formula C7H10O3 B14654784 6-methoxy-2-methyl-2H-pyran-3(6H)-one CAS No. 41728-10-3

6-methoxy-2-methyl-2H-pyran-3(6H)-one

Cat. No.: B14654784
CAS No.: 41728-10-3
M. Wt: 142.15 g/mol
InChI Key: CSEDVMRKXMDBAK-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-2H-pyran-3(6H)-one is an organic compound with the molecular formula C7H10O3 It belongs to the class of pyranones, which are characterized by a six-membered ring containing one oxygen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-methyl-2H-pyran-3(6H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methoxyacetophenone with an aldehyde in the presence of a base can lead to the formation of the desired pyranone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient cyclization and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-methyl-2H-pyran-3(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-2-methyl-2H-pyran-3(6H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, 3,4-dihydro-6-methyl-: Similar structure but lacks the methoxy group.

    2H-Pyran, 3,4-dihydro-2-methoxy-: Similar structure but lacks the methyl group.

Uniqueness

6-Methoxy-2-methyl-2H-pyran-3(6H)-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

41728-10-3

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-methoxy-6-methyl-2H-pyran-5-one

InChI

InChI=1S/C7H10O3/c1-5-6(8)3-4-7(9-2)10-5/h3-5,7H,1-2H3

InChI Key

CSEDVMRKXMDBAK-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C=CC(O1)OC

Origin of Product

United States

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